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Compound of Interest

Compound Name: PD-85639

Cat. No.: B1679138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PD-85639 in cultured

rat brain neurons, focusing on its established role as a voltage-gated sodium channel blocker.

Detailed protocols for cell culture and electrophysiological recording are provided to facilitate

experimental design and execution.

Introduction
PD-85639 is a novel piperidine compound that has been characterized as a potent blocker of

voltage-gated sodium channels (Na+ channels) in the central nervous system.[1] In cultured rat

brain neurons, it has been shown to attenuate Na+ currents in a dose- and use-dependent

manner.[1] This property makes PD-85639 a valuable tool for studying the role of Na+ channels

in neuronal excitability, synaptic transmission, and pathophysiology. Furthermore, as a sodium

channel blocker, it holds potential for investigation in contexts of neuroprotection where

aberrant sodium influx is implicated.[2][3][4]

Data Presentation
The following table summarizes the quantitative data available for the effects of PD-85639 on

Na+ currents in dissociated rat brain neurons.[1]
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Parameter Value Experimental Condition

Tonic Block (EC50) 30 µM

Whole-cell voltage-clamp

recordings. Holding potential

not strongly influential.

Use-Dependent Block (Onset) Detectable at 1 µM

Whole-cell voltage-clamp

recordings during a train of

stimulus pulses.

Recovery from Use-Dependent

Block (τ)
11 minutes

At a holding potential of -85

mV.

Signaling Pathways and Mechanisms
PD-85639 directly targets voltage-gated sodium channels, which are integral membrane

proteins responsible for the rising phase of the action potential in neurons. By blocking these

channels, PD-85639 reduces the influx of sodium ions, thereby dampening neuronal

excitability. The block exhibits both a tonic component, present at rest, and a more pronounced

use-dependent component, which develops with repetitive firing.[1] This use-dependent

characteristic suggests that PD-85639 preferentially binds to channels that are in the open or

inactivated state, a feature common to many local anesthetics and some anticonvulsant drugs.

[1][5]
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Mechanism of PD-85639 action on a cultured rat brain neuron.
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Primary Culture of Rat Brain Neurons (Cortical or
Hippocampal)
This protocol is adapted from established methods for isolating and culturing primary neurons.

[6][7][8]

Materials:

Timed-pregnant Sprague-Dawley rat (E17-E18 for cortical neurons, P1-P2 for hippocampal

neurons)[6]

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Neurobasal Medium supplemented with B-27 and GlutaMAX

Hanks' Balanced Salt Solution (HBSS)

Papain and DNase I

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[8][9]

Sterile dissection tools

Procedure:

Prepare culture plates by coating with Poly-D-lysine (50 µg/mL) overnight in a 37°C, 5% CO2

incubator. Wash plates twice with sterile water and leave to dry.[7]

Euthanize the pregnant rat according to approved animal care protocols.

Dissect the embryonic (E17-18) or postnatal (P1-2) brains in ice-cold HBSS.

Isolate the cortices or hippocampi and remove the meninges.

Mince the tissue into small pieces.
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Digest the tissue with a papain/DNase I solution at 37°C for 15-30 minutes with gentle

agitation.[7]

Stop the digestion with a serum-containing medium.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.[7]

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

Determine cell viability and density using a hemocytometer and Trypan Blue.

Plate the neurons at a desired density (e.g., 1,000–5,000 cells/mm²) onto the coated plates.

[9]

Maintain the cultures in a 37°C, 5% CO2 humidified incubator, performing partial media

changes every 3-4 days.
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Workflow for primary rat brain neuron culture.

Whole-Cell Voltage-Clamp Recording
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This protocol outlines the procedure for recording Na+ currents from cultured neurons to

assess the effects of PD-85639.[10]

Materials:

Cultured rat brain neurons (7-14 days in vitro)

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

Borosilicate glass capillaries for pipette pulling

External (extracellular) solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10

HEPES, 10 Glucose (pH 7.4)

Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

PD-85639 stock solution (in DMSO) and final dilutions in external solution

Procedure:

Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

Perfuse the chamber with external solution.

Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[11]

Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) "gigaseal"

between the pipette tip and the cell membrane.

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

Set the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80

mV) to keep Na+ channels in a closed state.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV

increments) to elicit Na+ currents.

To assess tonic block, apply PD-85639 to the bath and repeat the voltage-step protocol.
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To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency

(e.g., 1 Hz) in the presence of PD-85639 and measure the progressive decrease in current

amplitude.

Analyze the data to determine changes in current amplitude, kinetics, and voltage-

dependence.
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Workflow for whole-cell voltage-clamp recording.
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Potential Application: Neuroprotection Assay
While direct studies of PD-85639 in neuroprotection assays with cultured rat brain neurons are

not readily available in the literature, its mechanism as a Na+ channel blocker suggests a

potential therapeutic application.[2][3][4] Excessive Na+ influx is a key event in excitotoxic

neuronal injury. The following is a proposed experimental outline to investigate the

neuroprotective effects of PD-85639.

Hypothetical Experimental Design:

Culture primary rat cortical neurons as described above.

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or NMDA

for a short duration.

Treat the cultures with varying concentrations of PD-85639 either before, during, or after the

excitotoxic insult.

Assess neuronal viability 24 hours later using methods such as:

MTT assay: To measure metabolic activity.

LDH assay: To measure lactate dehydrogenase release from damaged cells.

Live/Dead staining: Using calcein-AM and ethidium homodimer-1 to visualize live and

dead cells, respectively.

Quantify the results to determine if PD-85639 treatment improves neuronal survival.
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Logical flow for a neuroprotection assay with PD-85639.

Conclusion
PD-85639 is a well-characterized blocker of voltage-gated sodium channels in cultured rat

brain neurons. The provided protocols offer a foundation for researchers to utilize this

compound in electrophysiological studies. Furthermore, its mechanism of action suggests a

promising, though yet unexplored, avenue for research into its potential neuroprotective effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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